molecular formula C17H13FN2O3 B2462835 (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 325857-01-0

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B2462835
CAS RN: 325857-01-0
M. Wt: 312.3
InChI Key: ZVQHAIHBPQORGA-JZJYNLBNSA-N
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Description

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, also known as FCIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. In

Scientific Research Applications

Eco-friendly Synthesis Approaches

Proença and Costa (2008) detailed an eco-friendly method for synthesizing 2-imino-2H-chromene-3-carboxamides, including derivatives, through Knoevenagel condensation. This process emphasizes high yield and atom economy, showcasing the compound's role in green chemistry (Proença & Costa, 2008).

Anticancer Potential

Research by Gill, Kumari, and Bariwal (2016) focused on the synthesis of novel 2-imino-2H-chromene-3(N-aryl)carboxamides, demonstrating potent cytotoxic activities against several human cancer cell lines. This study highlights the compound's potential as an anticancer agent (Gill, Kumari, & Bariwal, 2016).

Fluorescent Probes for Cellular Imaging

Guo et al. (2011) developed a class of 2-iminocoumarin-3-carboxamide derivatives as fluorescent probes that are cell membrane permeable, have low cytotoxicity, and can selectively stain organelles in living cells. This application is crucial for biomedical imaging and cellular research (Guo et al., 2011).

Synthesis of Derivatives for Multifaceted Applications

Gyuris et al. (2011) described an efficient, one-pot synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, showcasing the flexibility of 2-imino-2H-chromene-3-carboxamides in generating a variety of functional molecules. This versatility is significant for creating compounds with tailored properties for different scientific and industrial applications (Gyuris et al., 2011).

Antimicrobial Activities

Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, demonstrating some of these compounds' antimicrobial activities. This research indicates the potential use of these compounds in developing new antimicrobial agents (Ukhov et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is currently unknown. The compound shares structural similarities with 4-[[(4-Fluorophenyl)imino]methyl]phenol , which is used as an intermediate in the synthesis of Ezetimibe , a drug used to lower cholesterol levels.

Mode of Action

Given its structural similarity to 4-[[(4-Fluorophenyl)imino]methyl]phenol , it might interact with similar targets and induce similar changes.

properties

IUPAC Name

2-(4-fluorophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-22-14-4-2-3-10-9-13(16(19)21)17(23-15(10)14)20-12-7-5-11(18)6-8-12/h2-9H,1H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQHAIHBPQORGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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